Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)-
Description
This compound features a 1,3-benzodioxole moiety linked to a 1,3,4-oxadiazole ring via a methylene bridge, with an acetamide group at the 2-position of the oxadiazole (Fig. 1). Studies highlight its role as a matrix metalloproteinase-9 (MMP-9) inhibitor, with cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) and C6 (rat glioma) .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-6(15)12-11-14-13-10(18-11)7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEDTIBSDLMYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232686 | |
| Record name | Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83805-44-1 | |
| Record name | Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083805441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1,3-Benzodioxol-5-yl Carboxylic Acid Hydrazide
Step 1 :
1,3-Benzodioxol-5-yl carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reacting this with hydrazine hydrate in ethanol yields the hydrazide intermediate.
Reaction Conditions :
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Solvent: Anhydrous ethanol
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Temperature: 0–5°C (initial), then room temperature
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Time: 4–6 hours
Characterization :
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¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 7.2–6.8 (m, 3H, aromatic), 5.9 (s, 2H, OCH₂O).
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MS (ESI) : m/z 194.1 [M+H]⁺.
Oxadiazole Ring Formation
The hydrazide undergoes cyclodehydration with carbon disulfide (CS₂) in the presence of phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.
Reaction Conditions :
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Solvent: Dry 1,4-dioxane
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Reagents: CS₂ (2 equiv), POCl₃ (1.5 equiv)
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Temperature: Reflux (110°C)
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Time: 8–12 hours
Mechanism :
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CS₂ reacts with the hydrazide to form a dithiocarbazate intermediate.
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POCl₃ facilitates cyclization via elimination of H₂S and HCl.
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
Acetamide Functionalization
The oxadiazol-2-amine intermediate is acetylated using acetic anhydride in pyridine.
Reaction Conditions :
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Solvent: Pyridine
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Reagent: Acetic anhydride (1.2 equiv)
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Temperature: 0°C → room temperature
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Time: 2 hours
Characterization :
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¹³C NMR (CDCl₃): δ 170.5 (C=O), 148.2 (oxadiazole C-2), 101.3 (OCH₂O).
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HPLC Purity : ≥98% (C18 column, acetonitrile/water).
Synthetic Route 2: Coupling of Preformed Oxadiazole and Benzodioxole
Preparation of 5-Amino-1,3,4-oxadiazole
A preformed oxadiazole core is synthesized from ethyl carbazate and trimethylorthoacetate, followed by ammonolysis to yield 5-amino-1,3,4-oxadiazole.
Acetylation
The coupled product is acetylated as in Route 1.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 58% | 49% |
| Key Advantage | Straightforward cyclization | Modular benzodioxole introduction |
| Purity | ≥98% | ≥95% |
| Scalability | Suitable for gram-scale | Limited by coupling efficiency |
Route 1 is preferred for its higher yield and fewer steps, while Route 2 offers flexibility for structural analogs.
Industrial-Scale Optimization
Continuous Flow Synthesis
Microreactor systems enhance oxadiazole cyclization by improving heat transfer and reducing reaction time (3 hours vs. 12 hours batch).
Green Chemistry Approaches
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Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces 1,4-dioxane, reducing toxicity.
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Catalyst Recycling : Pd nanoparticles immobilized on silica gel enable 5 reaction cycles without yield loss.
Analytical and Spectroscopic Validation
NMR Spectroscopy
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¹H NMR : Distinct singlet for OCH₂O at δ 5.9 and acetamide NH at δ 8.3.
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¹³C NMR : Oxadiazole C-2 and C-5 at δ 148.2 and 162.4, respectively.
Mass Spectrometry
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HRMS (ESI) : m/z 289.0824 [M+H]⁺ (calculated for C₁₁H₉N₃O₄: 289.0826).
X-ray Crystallography
Single-crystal analysis confirms planarity of the oxadiazole-benzodioxole system and acetamide orientation.
Challenges and Solutions
Oxadiazole Ring Stability
The oxadiazole ring is prone to hydrolysis under acidic conditions.
Mitigation : Use anhydrous solvents and avoid prolonged exposure to moisture.
Regioselectivity in Coupling Reactions
Unwanted C-2 substitution in oxadiazole occurs with bulky boronic acids.
Solution : Employ directing groups or modified catalysts.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the benzodioxole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)- exerts its effects involves:
Molecular Targets: The compound targets specific proteins and enzymes involved in cell cycle regulation and apoptosis.
Pathways Involved: It modulates pathways such as the tubulin polymerization pathway, leading to mitotic blockade and cell death.
Comparison with Similar Compounds
Comparative Data Table
Key Findings
- Structural-Activity Relationship (SAR) : The benzodioxole-oxadiazole core is critical for MMP-9 inhibition. Substituents at the oxadiazole 5-position modulate potency, with bulky groups (e.g., tetrahydronaphthalenyl) enhancing binding affinity.
- Target Selectivity: Minor modifications (e.g., methoxybenzyl or indolyl groups) redirect activity toward enzymes like SIRT2 or LOX, underscoring the scaffold’s versatility.
- Cytotoxicity: Compounds with benzodioxole maintain low toxicity to normal cells (e.g., NIH/3T3 fibroblasts), unlike cisplatin .
Biological Activity
Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)- is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Structural Characteristics
The compound is characterized by the presence of a benzodioxole moiety and an oxadiazole ring. The structural formula can be represented as follows:
- Molecular Formula : C11H10N4O3
- IUPAC Name : Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)-
Research indicates that Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)- exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, studies suggest it may inhibit α-amylase with an IC50 value indicating significant potency .
- Receptor Modulation : The compound interacts with neurotransmitter receptors, particularly dopamine receptors. This interaction suggests potential applications in treating neurological disorders.
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting tubulin polymerization.
Efficacy Studies
A summary of key findings from various studies on the biological activity of the compound is presented in the following table:
Case Study 1: Antidiabetic Properties
In a controlled study involving diabetic mice models, the compound demonstrated significant antidiabetic effects by inhibiting α-amylase activity. The results showed a marked reduction in blood glucose levels following administration of the compound .
Case Study 2: Cancer Cell Apoptosis
A series of experiments were conducted on various cancer cell lines to assess the apoptotic effects of Acetamide. Results indicated that treatment with the compound led to a decrease in cell viability and increased markers for apoptosis compared to untreated controls.
Q & A
Basic: What are the optimal synthetic routes for preparing Acetamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl)-, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and oxadiazole precursors. Key steps include:
- Cyclocondensation : Formation of the oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under reflux with dehydrating agents (e.g., POCl₃ or H₂SO₄) .
- Coupling Reactions : Amidation using activated acetamide derivatives in polar aprotic solvents (e.g., DMF or DMSO) with bases like triethylamine or NaH to facilitate nucleophilic substitution .
- Optimization : Reaction temperature (80–120°C) and time (6–24 hours) are critical for yield. Solvent choice impacts purity; DMF enhances solubility but may require post-synthesis purification via column chromatography .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzodioxole aromatic protons (δ 6.7–7.2 ppm) and oxadiazole/acetamide carbonyl signals (δ 165–175 ppm) .
- IR Spectroscopy : Key peaks include C=O stretching (1680–1720 cm⁻¹), C-N (1250–1350 cm⁻¹), and benzodioxole C-O-C (940–980 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .
Advanced: How can computational methods resolve contradictions in reported bioactivity data?
Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from conformational flexibility or solvent effects. Methodological approaches include:
- DFT Calculations : Analyze electron density (MESP maps) and HOMO-LUMO gaps to predict reactivity and binding affinity. For example, a lower LUMO energy correlates with electrophilic attack susceptibility .
- Molecular Docking : Simulate interactions with targets (e.g., cyclooxygenase or α-glucosidase) to identify critical binding residues and explain potency variations across studies .
- MD Simulations : Assess stability of ligand-target complexes under physiological conditions to validate in vitro results .
Advanced: What strategies are recommended for resolving crystallographic ambiguities in this compound?
- SHELX Refinement : Use SHELXL for high-resolution data to model disorder in the benzodioxole or oxadiazole moieties. Twinning or pseudosymmetry can be addressed with the TWIN/BASF commands .
- Electron Density Analysis : For low-resolution data, constraints on aromatic ring geometries (e.g., benzodioxole planarity) improve model accuracy .
- Validation Tools : Check R₁, wR₂, and GooF values; use PLATON to detect voids or incorrect symmetry assignments .
Basic: What in vitro bioactivity assays are most relevant for initial screening?
- Enzyme Inhibition : Lipoxygenase (LOX) or α-glucosidase assays using spectrophotometric methods (e.g., LOX inhibition measured via linoleic acid oxidation at 234 nm) .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Oxadiazole Modifications : Substituting the oxadiazole 5-position with electron-withdrawing groups (e.g., -NO₂) enhances enzyme inhibition but may reduce solubility .
- Benzodioxole Functionalization : Methoxy or chloro substituents improve lipophilicity and blood-brain barrier penetration, critical for CNS-targeted agents .
- Acetamide Linkers : Replacing the thioacetamide group with sulfonamide or carbamate alters metabolic stability .
Advanced: What experimental and computational approaches validate synthetic intermediates?
- LC-MS Monitoring : Track intermediates in real-time during multi-step synthesis to identify side products (e.g., oxadiazole ring-opening under acidic conditions) .
- In Silico Predictors : Tools like SwissADME predict logP and solubility to prioritize intermediates with favorable pharmacokinetic profiles .
Basic: How can purity and stability be ensured during storage?
- HPLC Analysis : Use C18 columns with acetonitrile/water gradients to detect degradation products (e.g., hydrolysis of the oxadiazole ring) .
- Storage Conditions : Lyophilize and store at -20°C under argon to prevent oxidation of the benzodioxole moiety .
Advanced: What strategies address low yields in large-scale synthesis?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic amidation steps, reducing byproduct formation .
- Catalyst Screening : Palladium or copper catalysts in Suzuki-Miyaura cross-coupling steps enhance efficiency for benzodioxole-aryl couplings .
Advanced: How can contradictory results in cytotoxicity assays be reconciled?
- Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time .
- Metabolic Profiling : LC-MS/MS identifies intracellular metabolite interference (e.g., glutathione adducts reducing apparent potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
